molecular formula C57H111NO7 B15180613 Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate CAS No. 94291-90-4

Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate

Cat. No.: B15180613
CAS No.: 94291-90-4
M. Wt: 922.5 g/mol
InChI Key: FIOKKCLOOBYBKU-XSMLMOGHSA-N
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Description

Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes long alkyl chains and a glutamate moiety, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate typically involves multiple steps. One common method includes the esterification of L-glutamic acid with 1-oxododecyl chloride, followed by the reaction with 2-(octadecyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-(octadecyloxy)ethyl) N-(1-oxododecyl)-L-glutamate involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins. This interaction is primarily driven by hydrophobic forces between the alkyl chains and the lipid tails .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of long alkyl chains and a glutamate moiety, which provides unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

94291-90-4

Molecular Formula

C57H111NO7

Molecular Weight

922.5 g/mol

IUPAC Name

bis(2-octadecoxyethyl) (2S)-2-(dodecanoylamino)pentanedioate

InChI

InChI=1S/C57H111NO7/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-37-40-43-48-62-50-52-64-56(60)47-46-54(58-55(59)45-42-39-36-33-18-15-12-9-6-3)57(61)65-53-51-63-49-44-41-38-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3,(H,58,59)/t54-/m0/s1

InChI Key

FIOKKCLOOBYBKU-XSMLMOGHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CC[C@@H](C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOC(=O)CCC(C(=O)OCCOCCCCCCCCCCCCCCCCCC)NC(=O)CCCCCCCCCCC

Origin of Product

United States

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